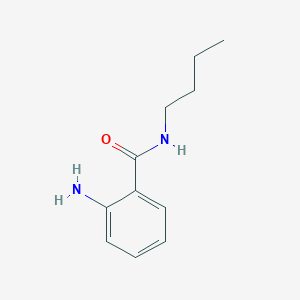

2-amino-N-butylbenzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Amino-N-butylbenzamide and related compounds involves various chemical reactions that allow for the formation of these complex molecules. For example, a mild and efficient synthesis method for 1,2,3-benzotriazine-4-(3H)-ones from 2-aminobenzamides showcases a facile annulation process, highlighting the chemical versatility and reactivity of 2-aminobenzamides under acid-free conditions (Yan et al., 2016).

Molecular Structure Analysis

The molecular structure of 2-Amino-N-butylbenzamide and its derivatives has been extensively analyzed through various spectroscopic and X-ray crystallographic techniques. Studies reveal detailed insights into hydrogen bonding, molecular conformations, and intramolecular interactions. Mphahlele et al. (2017) provided significant insights into the hydrogen bonds in N-unsubstituted 2-aminobenzamides, emphasizing the importance of intramolecular interactions in determining molecular structure (Mphahlele et al., 2017).

Chemical Reactions and Properties

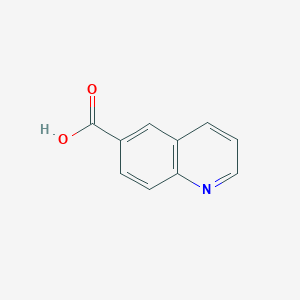

2-Aminobenzamide compounds are key intermediates in various chemical reactions, leading to diverse chemical structures and functionalities. For instance, oxidative synthesis techniques have been developed for creating quinazolinones and benzothiadiazine 1,1-dioxides from 2-aminobenzamides, showcasing the compound's reactivity and application in generating complex molecular architectures (Sharif et al., 2014).

Physical Properties Analysis

The physical properties of 2-Aminobenzamide, such as solubility in various organic solvents, have been measured and modeled, providing essential data for the purification and synthesis processes. Wu and Li (2019) discussed the solubility of 2-aminobenzamide in multiple solvents, offering insights into its behavior in different chemical environments (Wu & Li, 2019).

Chemical Properties Analysis

Explorations into the chemical properties of 2-Aminobenzamide and related compounds reveal their potential for forming mixed ligand complexes, engaging in carbonylative synthesis reactions, and their reactivity towards creating novel molecular structures. For example, Dharmaraja et al. (2013) studied mixed ligand complex formation with Cu(II), unveiling the compound's capability to interact with metals and amino acids, leading to new compounds with potential biological activities (Dharmaraja et al., 2013).

Aplicaciones Científicas De Investigación

1. Cancer Drug Development

- Application Summary : 2-amino-N-butylbenzamide has been used in the design of novel cancer drugs. It has been combined with histone deacetylase (HDAC) inhibitors and kinase inhibitors to create a dual-action drug .

- Methods of Application : The compounds were synthesized and tested for their inhibitory activity against Bcr-Abl and HDAC1 .

- Results : The representative dual Bcr-Abl/HDAC inhibitors, compounds 6a and 6m, showed potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays .

2. Antibacterial Activities

- Application Summary : Compounds of 2-amino-N-butylbenzamide have been synthesized and tested for their antibacterial activity .

- Methods of Application : The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

- Results : The results of the in vivo biochemical tests of effective amides were not provided in the source .

Safety And Hazards

Direcciones Futuras

While specific future directions for 2-amino-N-butylbenzamide are not available, benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, new synthetic methods for this type of compounds can be of considerable importance .

Propiedades

IUPAC Name |

2-amino-N-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12/h4-7H,2-3,8,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZDMUOYQBHOCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80293251 | |

| Record name | 2-amino-N-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-butylbenzamide | |

CAS RN |

10494-82-3 | |

| Record name | 2-Amino-N-butylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10494-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 88051 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010494823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10494-82-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-N-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

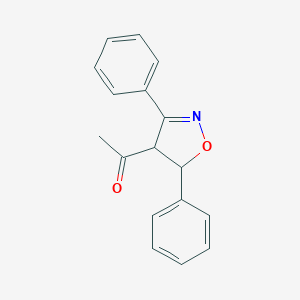

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5,12,15,18,21-Hexaoxatricyclo[20.4.0.06,11]hexacosa-1(26),6,8,10,22,24-hexaene](/img/structure/B82422.png)

![3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid](/img/structure/B82424.png)

![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester](/img/structure/B82428.png)